molecular formula C13H21NO2 B2803185 3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 205118-50-9

3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B2803185
Key on ui cas rn: 205118-50-9
M. Wt: 223.316
InChI Key: OARPPWYKZSLDTJ-UHFFFAOYSA-N
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Patent
US06130241

Procedure details

A mixture of n-octylamine (24.2 g) and 3-oxabicyclo[3.1.0]hexane-2,4-dione (20.0 g) was heated at 180° C. for 2.5 hours and was then cooled to room temperature. The mixture was distilled in vacuo (boiling point 140-142° C. @ 0.1 mmHg) to give the title compound as a colourless oil.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:10]12[CH2:15][CH:14]1[C:13](=[O:16])[O:12][C:11]2=O>>[CH2:1]([N:9]1[C:11](=[O:12])[CH:10]2[CH:14]([CH2:15]2)[C:13]1=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
20 g
Type
reactant
Smiles
C12C(OC(C2C1)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled in vacuo (boiling point 140-142° C. @ 0.1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N1C(C2CC2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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